Azidofluorescein diacetate
Overview
Description
Azidofluorescein diacetate is a fluorescent compound widely used in various scientific research fields. It is known for its ability to act as a photolabelling reagent, particularly in studies involving membrane viscosity and intracellular environments . The compound is derived from fluorescein, a well-known fluorescent dye, and is modified with azido and diacetate groups to enhance its properties for specific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidofluorescein diacetate is synthesized from amino fluorescein through a series of chemical reactions. The reaction typically requires the use of ethanol as a solvent and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Azidofluorescein diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered fluorescent properties.
Reduction: Reduction reactions can convert the azido groups to amines, leading to changes in the compound’s reactivity and fluorescence.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions involving this compound.
Major Products Formed:
Oxidation: Oxidized derivatives with modified fluorescence.
Reduction: Amino derivatives with potential changes in reactivity.
Substitution: Triazole-containing compounds with enhanced stability and fluorescence.
Scientific Research Applications
Azidofluorescein diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in cellular imaging and tracking studies due to its ability to label intracellular components.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of fluorescent markers for disease detection.
Industry: Applied in the development of fluorescent materials and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of azidofluorescein diacetate involves its ability to penetrate cell membranes and label intracellular components. The compound’s azido groups enable it to participate in click chemistry reactions, allowing for the specific labelling of target molecules. The fluorescence of the compound is activated upon interaction with specific cellular environments, making it a valuable tool for studying intracellular processes.
Comparison with Similar Compounds
Fluorescein diacetate: A precursor to azidofluorescein diacetate, used in similar applications but lacks the azido functionality.
Carboxyfluorescein diacetate: Another derivative of fluorescein, used for similar purposes but with different functional groups.
Azidocoumarin diacetate: A compound with similar azido functionality but based on the coumarin scaffold.
Uniqueness: this compound stands out due to its combination of azido and diacetate groups, which enhance its reactivity and fluorescence properties. This makes it particularly useful in click chemistry and intracellular labelling applications, where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
(6'-acetyloxy-5-azido-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O7/c1-12(28)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)29)5-8-20(22)24(19)18-6-3-14(26-27-25)9-17(18)23(30)34-24/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKLQXMWCOZORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227923 | |
Record name | Azidofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77162-07-3 | |
Record name | Azidofluorescein diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azidofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.